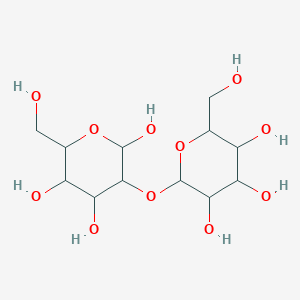

2-O-(a-D-Galactopyranosyl)-D-glucopyranose

Vue d'ensemble

Description

2alpha-mannobiose is a glycoside.

6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol is a natural product found in Actinobacillus pleuropneumoniae, Actinobacillus lignieresii, and other organisms with data available.

Activité Biologique

2-O-(α-D-Galactopyranosyl)-D-glucopyranose is a glycoside compound that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

- Molecular Formula : C₁₂H₂₂O₁₁

- Molecular Weight : 342.3 g/mol

- CAS Number : 93601-68-4

Synthesis

The synthesis of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose typically involves glycosylation reactions using various glycosyl donors and acceptors. A notable method includes the condensation of D-galactopyranosyl chloride with D-glucopyranose derivatives under specific catalytic conditions. This process allows for the selective formation of the desired glycosidic bond, yielding the target compound with high purity.

Antimicrobial Activity

Research indicates that 2-O-(α-D-Galactopyranosyl)-D-glucopyranose exhibits significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Table 1: Antimicrobial Activity of 2-O-(α-D-Galactopyranosyl)-D-glucopyranose

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Salmonella enterica | 64 µg/mL |

Immunomodulatory Effects

Another area of interest is the immunomodulatory effects of this compound. In vitro studies have shown that it can enhance the activity of macrophages, promoting phagocytosis and cytokine production. This suggests potential applications in enhancing immune responses in immunocompromised individuals.

Case Study: Enhanced Macrophage Activity

In a controlled study, mice treated with 2-O-(α-D-Galactopyranosyl)-D-glucopyranose showed a significant increase in macrophage activity compared to the control group. The treated group exhibited higher levels of TNF-α and IL-6, indicating an enhanced immune response.

Toxicity Assessment

Toxicity studies conducted on animal models reveal that 2-O-(α-D-Galactopyranosyl)-D-glucopyranose has a low toxicity profile. The compound was administered at various doses, with no significant adverse effects observed in terms of behavior or physiological parameters.

Table 2: Toxicity Parameters

| Dose (mg/kg) | Observed Effects |

|---|---|

| 0 | No adverse effects |

| 50 | Mild gastrointestinal discomfort |

| 100 | No significant effects |

Propriétés

IUPAC Name |

6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWPGCMGAMJNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404997 | |

| Record name | 2-O-Hexopyranosylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20429-79-2, 93601-68-4 | |

| Record name | D-Glucopyranose, 2-O-.beta.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-O-Hexopyranosylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.